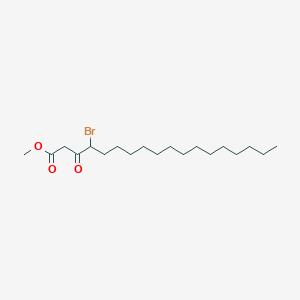

Methyl 4-bromo-3-oxooctadecanoate

Beschreibung

Methyl 4-bromo-3-oxooctadecanoate is a methyl ester characterized by a long aliphatic chain (18 carbons) with a bromine atom at the 4th position and a ketone group at the 3rd position. This structure imparts unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine and ketone moieties. The compound is of interest in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. Its stability, solubility, and reactivity are influenced by the ester group, which differentiates it from free carboxylic acids or non-esterified derivatives .

Eigenschaften

CAS-Nummer |

188964-30-9 |

|---|---|

Molekularformel |

C19H35BrO3 |

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

methyl 4-bromo-3-oxooctadecanoate |

InChI |

InChI=1S/C19H35BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)16-19(22)23-2/h17H,3-16H2,1-2H3 |

InChI-Schlüssel |

UJWNUZHLHAVLQL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C(=O)CC(=O)OC)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Resin-Derived Methyl Esters

Several methyl esters isolated from Austrocedrus chilensis resin () share functional similarities, though their substituents and carbon skeletons differ:

- Sandaracopimaric acid methyl ester (Compound 4): A diterpene methyl ester with a rigid bicyclic structure. Unlike Methyl 4-bromo-3-oxooctadecanoate, it lacks halogenation but contains conjugated double bonds, enhancing UV absorption and oxidative stability .

- Torulosic acid methyl ester (Compound 6): Features a hydroxylated diterpene backbone. The presence of hydroxyl groups increases polarity and hydrogen-bonding capacity, contrasting with the bromine-induced hydrophobicity in this compound .

- Z-Communic acid methyl ester (Compound 9): Contains a labdane skeleton with a conjugated diene system. This structure promotes thermal stability, whereas the ketone group in this compound may render it more reactive toward nucleophiles .

Physical and Chemical Properties

General properties of methyl esters (Table 3, ) highlight trends:

Reactivity and Functional Group Influence

- Bromine vs. Hydroxyl Groups: Bromine in this compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxyl-containing esters like torulosic acid methyl ester undergo esterification or oxidation .

- Ketone vs. Double Bonds : The 3-oxo group enhances electrophilicity, making the compound prone to reduction (e.g., to secondary alcohols). In contrast, conjugated dienes in communic acid methyl esters participate in Diels-Alder reactions .

- Ester Stability: Methyl esters generally exhibit higher hydrolytic stability than ethyl or benzyl esters. However, the electron-withdrawing bromine in this compound may slightly accelerate hydrolysis under basic conditions compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.